![molecular formula C18H19ClN2O4S B248364 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone](/img/structure/B248364.png)
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone
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Overview
Description
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been studied for its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is not fully understood. However, it has been shown to modulate the activity of certain receptors in the brain, including serotonin and dopamine receptors. It may also have an effect on the release of certain neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain receptors in the brain, including serotonin and dopamine receptors. It may also have an effect on the release of certain neurotransmitters, such as serotonin and norepinephrine. Additionally, it has been shown to have potential anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in lab experiments is its potential as a tool for studying biochemical and physiological processes. It has been shown to have effects on various receptors and neurotransmitters, making it a potentially useful tool for studying these processes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several potential future directions for research on [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone. One direction could be to further investigate its mechanism of action and how it modulates the activity of various receptors and neurotransmitters. Another direction could be to explore its potential as a therapeutic agent for conditions such as depression and anxiety. Additionally, it could be useful to investigate its potential anti-inflammatory and analgesic effects further.
Synthesis Methods
The synthesis of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone involves several steps. First, 4-chlorobenzenesulfonyl chloride is reacted with piperazine to form the intermediate 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone.
Scientific Research Applications
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone has potential applications in scientific research as a tool for studying biochemical and physiological processes. It has been studied for its effects on various receptors, including serotonin and dopamine receptors, and its potential as a therapeutic agent for conditions such as depression and anxiety.
properties
Product Name |
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone |
---|---|
Molecular Formula |
C18H19ClN2O4S |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-6-2-14(3-7-16)18(22)20-10-12-21(13-11-20)26(23,24)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3 |
InChI Key |
KCPSJPFWELUAQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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